molecular formula C11H14O3 B12068740 S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol

S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol

Cat. No.: B12068740
M. Wt: 194.23 g/mol
InChI Key: QEEBBAQNFZWTCA-NSHDSACASA-N
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Description

S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol: is an organic compound characterized by a tetrahydrofuran ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using acid catalysts.

    Attachment to the Phenyl Group: The tetrahydrofuran ring is then attached to a phenyl group via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the tetrahydrofuran reacts with a halogenated phenyl compound.

    Introduction of the Methanol Group: The final step involves the introduction of the methanol group to the phenyl ring. This can be done through a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used in the development of bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler compound with a similar ring structure but without the phenyl and methanol groups.

    Phenylmethanol: Contains the phenyl and methanol groups but lacks the tetrahydrofuran ring.

    4-(Tetrahydrofuran-3-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

Uniqueness

S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is unique due to the combination of the tetrahydrofuran ring, phenyl group, and methanol group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Biological Activity

S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is an organic compound characterized by its unique structure, which includes a tetrahydrofuran moiety attached to a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of glucose metabolism and related disorders.

  • Molecular Weight : Approximately 383.7 g/mol
  • Appearance : White to off-white crystalline solid
  • Structural Formula : The compound features a tetrahydrofuran ring, which enhances its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as inhibitors of sodium-dependent glucose cotransporters (SGLT2). This mechanism is crucial for glucose reabsorption in the kidneys, suggesting potential applications in treating diabetes and metabolic disorders .

The primary mechanism involves the inhibition of SGLT2, which leads to reduced glucose reabsorption and increased glucose excretion. This action is beneficial for managing hyperglycemia in diabetic patients. The binding affinity of this compound with SGLT2 has been studied using various biochemical assays, demonstrating its potential as a therapeutic agent.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-chlorophenyl(4-(S-tetrahydrofuran-3-yloxy)phenyl)methanolContains bromine and chlorine substituentsPotential SGLT2 inhibition
2-Chloro-5-iodophenyl(4-(S-tetrahydrofuran-3-yloxy)phenyl)methanolIodine substitution enhances lipophilicitySimilar pharmacological action
1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-(S-tetrahydrofuran-3-yloxy)benzyl]benzeneGlucopyranoside moiety adds hydrophilicityTargeting glucose transporters

These compounds highlight how variations in substituents can influence biological activity and pharmacokinetics, providing insights into the design of more effective therapeutic agents.

Case Studies and Research Findings

  • Inhibitory Effects on SGLT2 : A study demonstrated that derivatives of this compound showed significant inhibitory effects on SGLT2, with IC50 values indicating effective concentrations for glucose transport inhibition .
  • Cytotoxicity Studies : In vitro tests on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects, suggesting potential applications in oncology. For instance, compounds derived from similar structures have been evaluated for their antiproliferative activity against various cancer cell lines .
  • Antiviral Activity : Some studies have explored the antiviral properties of related compounds, indicating that modifications to the tetrahydrofuran or phenyl groups can enhance activity against specific viral targets .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[4-[(3S)-oxolan-3-yl]oxyphenyl]methanol

InChI

InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2/t11-/m0/s1

InChI Key

QEEBBAQNFZWTCA-NSHDSACASA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CO

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CO

Origin of Product

United States

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